molecular formula C20H22N2O3 B7713861 N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide

Katalognummer B7713861
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: NEZBMKCZENRAGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, commonly known as FMISO, is a radiopharmaceutical compound used in Positron Emission Tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to detect hypoxic regions in tumors and other tissues. Hypoxic regions are areas in the body where the oxygen supply is insufficient, and these regions are known to be more resistant to radiation therapy and chemotherapy.

Wirkmechanismus

FMISO is a nitroimidazole derivative that undergoes a reduction reaction in hypoxic regions of the body. The reduction reaction of FMISO is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic regions. The reduction reaction of FMISO results in the formation of a highly reactive intermediate that binds covalently to macromolecules in the cells. The covalent binding of FMISO to macromolecules in the cells results in the accumulation of FMISO in hypoxic regions.
Biochemical and Physiological Effects:
FMISO is a hypoxia imaging agent that accumulates in hypoxic regions of the body. The accumulation of FMISO in hypoxic regions has been shown to be correlated with the oxygen tension in the tissues. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has been used to evaluate the hypoxic status of tumors and other tissues, and the results of these studies have shown that hypoxic regions are more resistant to radiation therapy and chemotherapy. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can also be used to monitor the response of tumors to therapy.

Vorteile Und Einschränkungen Für Laborexperimente

FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has several advantages for lab experiments. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a non-invasive imaging technique that can be used to visualize the hypoxic status of tumors and other tissues. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can be used to monitor the response of tumors to therapy, and it can also be used to evaluate the efficacy of new therapies. However, FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging also has some limitations. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a relatively expensive imaging technique, and it requires specialized equipment and expertise. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging also has limited spatial resolution, which can make it difficult to visualize small hypoxic regions.

Zukünftige Richtungen

There are several future directions for the use of FMISO in scientific research. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can be used to evaluate the hypoxic status of tumors and other tissues, and it can also be used to monitor the response of tumors to therapy. Future studies can focus on developing new therapies that target hypoxic regions in tumors. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can also be used to evaluate the efficacy of these new therapies. Another future direction for FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is to develop new hypoxia imaging agents that have improved spatial resolution and sensitivity. These new hypoxia imaging agents can be used to visualize smaller hypoxic regions in tumors and other tissues.

Synthesemethoden

FMISO is synthesized by using a multistep synthesis method. The first step involves the reaction of furan-2-carboxylic acid with 2-amino-6-methyl-3-hydroxyquinoline to obtain the intermediate compound. The intermediate compound is then reacted with isobutyryl chloride to obtain the final product, FMISO. The synthesis method for FMISO has been optimized to obtain high radiochemical purity and specific activity.

Wissenschaftliche Forschungsanwendungen

FMISO is primarily used in N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging to detect hypoxic regions in tumors and other tissues. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a non-invasive imaging technique that uses radioactive tracers to visualize the metabolic activity of tissues in the body. FMISO is a hypoxia imaging agent that accumulates in hypoxic regions of the body, and the accumulation of FMISO can be visualized using N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has been used in various preclinical and clinical studies to evaluate the hypoxic status of tumors and other tissues.

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-5-4-8-25-17)11-16-10-15-9-14(3)6-7-18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZBMKCZENRAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.